3-Thiazolidineethanol
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Overview
Description
2-(Thiazolidin-3-yl)ethanol is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazolidin-3-yl)ethanol typically involves the reaction of thioamides with ethylene oxide under controlled conditions. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the ring closure and formation of the thiazolidine ring . Another method involves the reaction of cysteamine with formaldehyde and subsequent cyclization .
Industrial Production Methods
Industrial production of 2-(Thiazolidin-3-yl)ethanol often employs green chemistry approaches to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Thiazolidin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include thiazolidine derivatives with varied biological activities, such as antimicrobial and anticancer properties .
Scientific Research Applications
2-(Thiazolidin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological studies.
Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(Thiazolidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Thiazolidinone: Used in the synthesis of various bioactive molecules.
Properties
CAS No. |
98896-97-0 |
---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-3-yl)ethanol |
InChI |
InChI=1S/C5H11NOS/c7-3-1-6-2-4-8-5-6/h7H,1-5H2 |
InChI Key |
OWVZJBQLZUPHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCO |
Origin of Product |
United States |
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